molecular formula C20H20ClF4N3O2S B2587284 N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1396567-93-3

N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2587284
CAS No.: 1396567-93-3
M. Wt: 477.9
InChI Key: YURDJQCKRLFWPM-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a trifluoromethyl group at position 2. The acetamide moiety is further modified with a 2-fluorophenoxy group and a dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility. Structural confirmation would rely on spectral techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR spectroscopy, and elemental analysis, as demonstrated for structurally related triazole and thiazole derivatives .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4N3O2S.ClH/c1-26(2)10-11-27(17(28)12-29-15-8-4-3-7-14(15)21)19-25-18-13(20(22,23)24)6-5-9-16(18)30-19;/h3-9H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURDJQCKRLFWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)C(F)(F)F)C(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Benzo[d]thiazole Acetamide Derivatives

Compound Name Substituents on Benzo[d]thiazole Acetamide Substituents Key Functional Groups
Target Compound 4-(trifluoromethyl) 2-(2-fluorophenoxy), dimethylaminoethyl (HCl salt) Trifluoromethyl, fluorophenoxy, tertiary amine
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide 6-trifluoromethyl 4-methoxyphenyl Methoxy, trifluoromethyl
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-trifluoromethyl 3,4,5-trimethoxyphenyl Trimethoxy, trifluoromethyl
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) N/A (pyridine core) 2,4-difluorophenyl, 3-(trifluoromethyl)phenoxy Difluorophenyl, trifluoromethyl phenoxy

Key Observations:

Trifluoromethyl Groups : The target compound and analogues (e.g., derivatives) utilize trifluoromethyl substituents to enhance lipophilicity and metabolic stability. However, positional differences (e.g., 4-trifluoromethyl vs. 6-trifluoromethyl in ) may alter steric interactions in biological targets .

Fluorinated Substituents: The 2-fluorophenoxy group in the target compound contrasts with the 3-(trifluoromethyl)phenoxy group in diflufenican (). Fluorine atoms improve membrane permeability and resistance to oxidative metabolism .

Aminoethyl Side Chain: The dimethylaminoethyl group in the target compound is unique among the listed analogues. Protonation as a hydrochloride salt likely improves aqueous solubility compared to neutral analogues like those in .

Spectral Analysis:

  • IR Spectroscopy : The target compound would exhibit absorption bands for C=O (1660–1680 cm<sup>−1</sup>, acetamide), C-F (1100–1250 cm<sup>−1</sup>), and N-H stretches (if unprotonated; absent in the hydrochloride form) .
  • <sup>1</sup>H-NMR: The 2-fluorophenoxy group would show splitting patterns due to aromatic fluorine coupling, while the dimethylaminoethyl group would display singlet peaks for the N(CH3)2 protons .

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